4-Phenylthioanisole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Phenylthioanisole involves various chemical reactions. For instance, a binuclear Mn (II) complex [Mn 2 (HL) 2 (H 2 O) 4], HL = 2-[(2-Hydroxy-benzylidene)-amino]-3-(4-hydroxy-phenyl)-propionic acid, has been prepared and characterized by physico-chemical and spectroscopic methods . The amino acid Shiff base ligand is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .Molecular Structure Analysis

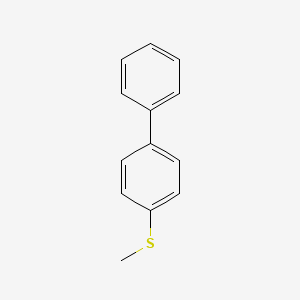

This compound contains a total of 27 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide .Chemical Reactions Analysis

The silica-supported metal complex, ([Mn 2 L (HL) (H 2 O) 4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This complex shows lower catalytic activity and turnover number compared to the homogeneous catalyst [Mn II 2 – (HL) 2 (H 2 O) 4] .Wissenschaftliche Forschungsanwendungen

Inhibition of Corrosion in Metals

4-Phenylthiazole derivatives, including compounds similar to 4-Phenylthioanisole, have been investigated for their role as corrosion inhibitors. A study demonstrated that these derivatives effectively inhibit corrosion of 304L stainless steel in hydrochloric acid solutions. They function as mixed-type inhibitors and their efficiency increases with concentration. This finding is significant for industrial applications where corrosion resistance is crucial (Fouda & Ellithy, 2009).

Antimicrobial Properties

4-Phenylthiazole and its derivatives show promising antimicrobial properties. Research indicates that these compounds are effective against various bacteria and fungi. For example, a study on novel 1,2,3-triazole derivatives showed significant antimicrobial activity against Mycobacterium tuberculosis, highlighting the potential of this compound related compounds in treating bacterial infections (Boechat et al., 2011).

Potential in Cancer Research

Some derivatives of this compound have been explored for their potential in cancer treatment. For instance, research on 4-Phenylbutyrate, a related compound, suggests it has effects on tumor cell proliferation and migration, indicating its potential utility in cancer therapies. These findings are particularly relevant for malignant glioma, where it showed dose-dependent inhibitory effects (Engelhard et al., 1998).

Application in Plant Regeneration

A study on 4-Phenylbutyric acid, a derivative of this compound, highlighted its role in promoting plant regeneration. This compound was found to enhance callus formation and shoot regeneration in Arabidopsis, suggesting its potential application in agricultural biotechnology and plant tissue culture (Iwase et al., 2022).

Neuroprotective Effects

Research has indicated that derivatives of this compound, such as Sodium 4-Phenylbutyrate, possess neuroprotective properties. This compound demonstrated efficacy in reducing cerebral ischemic injury in a mouse model, suggesting its potential use in treating neurological disorders like stroke (Qi et al., 2004).

Antidepressant-Like Effects

A study on 4-Phenyl-1-(phenylselanylmethyl)-1,2,3-triazole, a related compound, showed antidepressant-like effects in mice. This suggests that derivatives of this compound might have potential applications in the treatment of depressive disorders (Donato et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Phenylthioanisole is the oxidation process catalyzed by binuclear manganese (II) complexes . These complexes play a crucial role in various biochemical reactions, particularly in the oxidation of thioanisole .

Mode of Action

This compound interacts with its targets through a process of oxidation. The compound is involved in the catalytic oxidation of thioanisole, facilitated by binuclear manganese (II) complexes . The interaction results in the transformation of thioanisole into sulfoxide and sulfone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of thioanisole. This process is catalyzed by binuclear manganese (II) complexes, leading to the production of sulfoxide and sulfone . These products are valuable synthetic intermediates used in the production of various chemically and biologically active molecules .

Result of Action

The action of this compound results in the oxidation of thioanisole to sulfoxide and sulfone . This transformation is significant as sulfoxides are valuable synthetic intermediates used in the production of a range of chemically and biologically active molecules .

Action Environment

The action of this compound is influenced by the presence of binuclear manganese (II) complexes, which catalyze the oxidation process . The efficacy and stability of the compound can be affected by various environmental factors, including the concentration of these complexes and the presence of other reactants.

Eigenschaften

IUPAC Name |

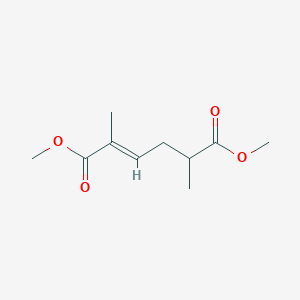

1-methylsulfanyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXINKRZIJMGCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452136 | |

| Record name | 4-phenylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19813-76-4 | |

| Record name | 4-phenylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.